D-Folic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPIULPVIDEAO-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Enantioselective Production of D Folic Acid
Chemical Synthesis Pathways for Pteroyl-D-glutamic Acid
The industrial synthesis of folic acid typically involves the condensation of three key components: a pteridine (B1203161) derivative, p-aminobenzoic acid (PABA), and glutamic acid. testbook.comwikipedia.org A common approach involves reacting p-aminobenzoyl-L-glutamic acid with a 2-substituted malondialdehyde to form a diimine intermediate, which is then reacted with triaminopyrimidinone in the presence of sulfite (B76179) to yield folic acid. google.com
Stereoselective Approaches in Folic Acid Synthesis
Achieving stereoselectivity in folic acid synthesis is paramount for producing specific enantiomers. The reduction of folic acid to tetrahydrofolic acid (THFA) introduces a new chiral center at the C6 position of the pteridine ring. google.com While enzymatic reduction using dihydrofolate reductase (DHFR) is stereoselective, chemical reduction typically results in a mixture of diastereomers. google.com
Stereoselective hydrogenation of folic acid using immobilized optically active rhodium(I)/diphosphane catalysts has been explored to achieve diastereoselectivity. dntb.gov.uagoogle.com This method, performed in an aqueous buffer solution, can yield a diastereomeric excess of up to 90%. dntb.gov.ua
Utilization of Chiral Precursors in D-Folic Acid Production
A key strategy for synthesizing this compound is the use of D-glutamic acid as the chiral precursor instead of the natural L-glutamic acid. By incorporating D-glutamic acid into the synthesis, the resulting folic acid molecule will possess the D-configuration in the glutamate (B1630785) moiety.
For instance, a method for synthesizing this compound involves reacting pteroic acid with D-glutamic acid di-tert-butyl ester hydrochloride in the presence of a condensing agent. google.com This approach directly incorporates the desired D-enantiomer of glutamic acid into the final product.
Table 1: Chiral Precursors and their Role in Folic Acid Synthesis
| Chiral Precursor | Resulting Folic Acid Enantiomer | Synthetic Significance |
| L-Glutamic Acid | L-Folic Acid | Synthesis of the naturally occurring and biologically active form of folic acid. |
| D-Glutamic Acid | This compound | Enables the synthesis of the non-natural enantiomer for research and comparative studies. |
Isolation and Purification Techniques for this compound Enantiomers
When a synthesis results in a racemic or diastereomeric mixture, effective separation techniques are crucial. The separation of enantiomers, known as resolution, often involves converting them into a mixture of diastereomers with different physical properties. libretexts.org
For folic acid derivatives, this can be achieved by forming diastereomeric salts with a chiral base. libretexts.orggoogle.com For example, enantiomerically pure chiral bases like brucine, strychnine, or quinine (B1679958) can be used to form salts with the acidic folic acid enantiomers, allowing for their separation by crystallization. libretexts.orggoogle.com
Chiral high-performance liquid chromatography (HPLC) is another powerful technique for separating enantiomers. nih.govgoogle.com This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. For example, methotrexate (B535133) enantiomers have been successfully separated using a C18 silica (B1680970) column with a mobile phase containing L-proline and cupric nitrate. nih.gov
Methodologies for Isotopic Labeling of Folic Acid Stereoisomers for Research
Isotopically labeled folic acid stereoisomers are invaluable tools for metabolic and pharmacokinetic studies. ontosight.airesearchgate.net Stable isotope dilution assays, which use labeled compounds as internal standards, allow for accurate quantification of folates in biological samples. researchgate.net
Several methods have been developed for the synthesis of isotopically labeled folic acid. One approach involves the reductive amination of 2-acetylamino-4-hydroxy-6-formylpteridine with isotopically labeled p-aminobenzoyl-glutamic acid. researchgate.netrsc.org Another method relies on the formation of an amide bond between N-2-acetyl-N-10-trifluoroacetylpteroic acid and a labeled dimethyl-glutamate. researchgate.netrsc.org
These synthetic routes allow for the incorporation of stable isotopes such as ¹³C and ²H (deuterium) into specific parts of the folic acid molecule. researchgate.netrsc.org For example, [¹³C₆]aniline can be used to label the p-aminobenzoate moiety, while [3,3,4,4-²H₄]-L-glutamic acid can be used to label the glutamate portion. researchgate.net The use of heavy isotope-labeled reagents in derivatization can also simplify the analysis of different folate species. acs.org
Table 2: Common Isotopes Used in Folic Acid Labeling
| Isotope | Location of Label | Research Application |
| ¹³C | p-Aminobenzoate moiety | Bioavailability and metabolic tracking studies. |
| ²H (Deuterium) | Glutamate moiety | Bioavailability and metabolic tracking studies. |
| ¹⁴C | Methyl group of 5-MTHF | Tracing the metabolism and distribution of folate in biological systems. ontosight.ai |
Advanced Analytical Methodologies for D Folic Acid Characterization
Chromatographic Techniques for Enantiomeric Separation and Quantification
Chiral chromatography is the cornerstone for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to form transient diastereomeric complexes with the individual enantiomers. These complexes have different physicochemical properties, leading to differential retention times on the chromatographic column and enabling their separation. eijppr.com
High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioselective separation of chiral compounds like D-Folic Acid. The success of this separation relies entirely on the use of a Chiral Stationary Phase (CSP). These phases are typically created by bonding or immobilizing a chiral selector onto a solid support, most commonly silica (B1680970) gel. hplc.euwikipedia.org The interaction between the enantiomers and the CSP is governed by the "three-point interaction rule," which posits that a stable diastereomeric complex requires at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance). eijppr.com
Several types of CSPs are employed for the separation of a wide range of chiral molecules, including those structurally similar to folic acid:
Pirkle-Type Phases: Also known as brush-type phases, these involve smaller, well-defined chiral molecules covalently bonded to the silica support. They often function based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. hplc.eu
Polysaccharide-Based Phases: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs. The chiral recognition mechanism is based on the complex three-dimensional structure of the polysaccharide polymers, which creates chiral grooves and cavities where enantiomers can fit differently. eijppr.com
Cyclodextrin-Based Phases: Cyclodextrins are cyclic oligosaccharides that form a cone-shaped cavity. Chiral recognition occurs as the enantiomers inclusively complex within this hydrophobic cavity, with secondary interactions occurring with hydroxyl groups at the rim of the cone. eijppr.comwikipedia.org
Macrocyclic Antibiotic Phases: Glycopeptide antibiotics like vancomycin (B549263) and teicoplanin are complex macrocycles with multiple chiral centers, offering a variety of potential interactions for chiral recognition. wikipedia.org
For the analysis of this compound, a typical HPLC setup would involve a column packed with one of these CSPs. The mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol (B130326) for normal-phase chromatography, is carefully optimized to achieve the best separation (resolution) between the D- and L-enantiomer peaks. hplc.eu
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phase | Interaction Types |
|---|---|---|---|
| Pirkle-Type (π-acceptor/π-donor) | Forms diastereomeric complexes via π-π interactions. | Normal Phase (e.g., Hexane/Isopropanol) | π-π interactions, Hydrogen Bonding, Dipole-Dipole |
| Polysaccharide-Based (e.g., Cellulose, Amylose) | Inclusion into chiral grooves and cavities of the polymer. | Normal, Polar Organic, or Reversed-Phase | Hydrogen Bonding, Steric Fit, Dipole-Dipole |
| Cyclodextrin-Based (e.g., β-cyclodextrin) | Formation of inclusion complexes within the chiral cavity. | Reversed-Phase (e.g., Acetonitrile/Water) | Hydrophobic Interactions, Hydrogen Bonding |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. While MS/MS itself cannot differentiate between enantiomers due to their identical mass-to-charge ratios, it serves as a powerful detector for a chiral HPLC system. researchgate.netnih.gov
In this configuration, the chiral HPLC column first separates the D- and L-folic acid enantiomers. As each enantiomer elutes from the column at its specific retention time, it is introduced into the mass spectrometer. The instrument then performs two stages of mass analysis (MS/MS): the first stage isolates the protonated or deprotonated folic acid molecule (the precursor ion), and the second stage fragments this ion and detects specific, characteristic fragment ions (product ions). researchgate.netbevital.no This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, filtering out interferences from the sample matrix and ensuring that the detected signal corresponds unequivocally to folic acid. bevital.nomtc-usa.com
The primary advantage of using LC-MS/MS for chiral folate detection is its superior sensitivity and specificity compared to standard UV detectors, allowing for the accurate quantification of very low levels of this compound, particularly in complex biological samples. nih.govthermofisher.com
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures, resulting in dramatically increased resolution, speed, and sensitivity. researchgate.netchiraltech.com
For chiral analysis, these advantages are particularly impactful. The higher efficiency of UHPLC columns leads to sharper, narrower peaks, which improves the resolution between closely eluting enantiomers. This allows for the development of "ultrafast" enantioseparations, significantly reducing analysis times from many minutes to potentially less than a minute. nih.govsigmaaldrich.comnih.gov Research on chiral precursors to folic acid has demonstrated that enantioselective UHPLC (eUHPLC) offers substantial improvements in sample throughput and productivity without compromising efficiency or detection limits. nih.govsigmaaldrich.com This makes UHPLC an ideal platform for high-throughput screening of enantiomeric purity.
| Parameter | Conventional HPLC | UHPLC | Advantage for Chiral Separation |
|---|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution |
| Operating Pressure | Lower (< 6,000 psi) | Higher (> 15,000 psi) | Faster flow rates and analysis times |
| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., 1-5 min) | Increased sample throughput |
| Solvent Consumption | Higher | Lower | Reduced cost and environmental impact |
Spectrophotometric and Spectroscopic Methods for this compound Characterization
Spectroscopic techniques are essential for both the quantification and the structural confirmation of chiral molecules. While some methods are used for detection following chromatographic separation, others can provide direct information about the molecule's stereochemistry.
UV-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Enantiomers, such as D- and L-Folic Acid, have identical electronic structures and therefore exhibit identical UV-Vis absorption spectra. sielc.comnih.gov Consequently, UV-Vis spectrophotometry cannot directly distinguish between D- and L-Folic Acid in a mixture.
However, it is widely used as a simple and robust detection method for chiral HPLC analysis. service.gov.uk After the D- and L-enantiomers are separated on a chiral column, they pass through a UV-Vis detector. Folic acid has distinct absorption maxima, typically around 283-288 nm. sielc.comnih.gov The detector measures the absorbance at this wavelength as each enantiomer elutes, generating a chromatogram with two separate peaks. The area under each peak is proportional to the concentration of that specific enantiomer, allowing for the determination of the enantiomeric ratio or the quantification of this compound. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed atomic structure of a molecule. nih.govrsc.org Similar to UV-Vis spectrophotometry, in a standard achiral solvent, the NMR spectra of two enantiomers are identical because the corresponding nuclei in each molecule experience the same magnetic environment.
To use NMR for stereochemical confirmation, it is necessary to create a diastereomeric interaction. This is achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent. wikipedia.org A CDA is an enantiomerically pure reagent that reacts with both enantiomers in the sample to form a new pair of diastereomeric compounds. wikipedia.orgwikipedia.org These newly formed diastereomers have different spatial arrangements and, as a result, their nuclei will experience different magnetic environments, leading to distinct chemical shifts in the NMR spectrum.
For example, by reacting a sample containing D- and L-Folic Acid with a pure chiral derivatizing agent, two different diastereomers are formed. In the resulting ¹H-NMR or ¹³C-NMR spectrum, protons or carbons near the chiral center will appear as two separate sets of signals. By integrating the signals corresponding to each diastereomer, the enantiomeric excess and the relative proportion of this compound in the original sample can be accurately determined. wikipedia.org This method provides unambiguous confirmation of the stereochemistry and is invaluable for validating results from chromatographic analyses.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Recognition Analysis
Chiroptical spectroscopy encompasses a group of analytical techniques that probe the interaction of polarized light with chiral molecules. Among these, Circular Dichroism (CD) spectroscopy is a powerful method for distinguishing between enantiomers, such as D- and L-folic acid. The fundamental principle of CD spectroscopy lies in the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. nih.gov
Enantiomers, being non-superimposable mirror images of each other, interact with circularly polarized light in an equal but opposite manner. This results in CD spectra that are mirror images. For instance, if L-folic acid produces a positive CD signal (a positive Cotton effect) at a specific wavelength, this compound will produce a negative signal of equal magnitude at that same wavelength. This unique characteristic allows for not only the identification but also the quantification of the enantiomeric excess (e.e.) in a sample.
Research has confirmed that folic acid exhibits circular dichroism, and its CD spectrum can be measured. nih.govresearchgate.net By leveraging this property, CD spectroscopy serves as a definitive tool for chiral recognition. When coupled with High-Performance Liquid Chromatography (HPLC), an HPLC-CD system can be employed. nih.gov In this setup, an achiral HPLC column first separates folic acid from other compounds in a mixture. The eluent then passes through a CD detector, which measures the chiroptical response, enabling the determination of the enantiomeric composition of the folic acid peak. nih.gov This provides a robust method for assessing the enantiomeric purity of folic acid samples.
Table 1: Hypothetical Circular Dichroism Spectral Data for Folic Acid Enantiomers This table illustrates the principle of mirror-image spectra for enantiomers. Actual values depend on solvent and concentration.
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| L-Folic Acid | 280 | +15,000 |
| This compound | 280 | -15,000 |
| L-Folic Acid | 350 | -8,000 |
| This compound | 350 | +8,000 |
Detection of this compound as a Pteroic Acid Impurity
Pteroic acid, designated by the European Pharmacopoeia as "Folic Acid Impurity D," is a closely related compound and a common precursor or degradation product of folic acid. synzeal.com Pteroic acid can be prepared through various means, including the enzymatic or chemical degradation of folic acid. google.com During these processes, the starting material, folic acid, can remain as a significant impurity in the final pteroic acid product, sometimes at levels as high as 25%. google.com
If the folic acid used as the starting material is not enantiomerically pure and contains this compound, it is plausible that this compound will be carried over as an impurity into the final pteroic acid sample. The analytical challenge then becomes the simultaneous separation and detection of pteroic acid from both the L- and D-enantiomers of folic acid.
High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this type of analysis. nih.gov Specifically, a method utilizing a chiral stationary phase (CSP) is required to resolve the enantiomers. americanpharmaceuticalreview.com The principle of chiral chromatography relies on the differential interaction of enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.
A typical analytical method would involve:
Chromatographic Column: An HPLC column packed with a chiral stationary phase, such as one based on polysaccharide derivatives (e.g., cellulose or amylose). nih.gov
Mobile Phase: A carefully selected mixture of solvents, such as a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile, to achieve optimal separation. google.com
Detection: A UV-Vis detector set at a wavelength where both folic acid and pteroic acid exhibit strong absorbance, typically in the 280-300 nm range. google.comthepharmajournal.com
In such a system, pteroic acid, L-folic acid, and this compound would elute at distinct retention times, allowing for their individual identification and quantification.
Table 2: Representative Chiral HPLC Separation Data This table provides an example of expected elution order and resolution in a chiral HPLC system designed to separate Pteroic Acid and Folic Acid enantiomers.
| Compound | Hypothetical Retention Time (minutes) |
| Pteroic Acid | 8.5 |
| L-Folic Acid | 12.2 |
| This compound | 14.7 |
Mechanistic Insights into Stereochemical Recognition and Interactions of D Folic Acid in Biological Systems
Enantioselective Transport Mechanisms
The initial entry of folate compounds into cells is a critical, stereoselective process governed by specific transporters. The body's transport mechanisms can distinguish between folate enantiomers, leading to preferential uptake of the L-isomer.
Proton-Coupled Folate Transporter (PCFT) Discrimination of Folate Enantiomers
The proton-coupled folate transporter (PCFT) is the primary mechanism for intestinal folate absorption. nih.gov Research demonstrates that this transporter exhibits significant enantioselectivity. Studies using the folic acid analog aminopterin (B17811) (AMT) have shown that the transport of the D-enantiomer (d-AMT) by PCFT is minimal compared to the L-enantiomer (l-AMT). nih.gov This discrimination is a key factor in the low bioavailability of D-folate analogs. The basis for this selectivity is attributed almost entirely to a decreased binding affinity of the D-enantiomer for the transporter, rather than a difference in the transport rate itself. nih.gov In essence, the D-isomer does not fit as effectively into the transporter's binding site, preventing its efficient uptake from the gut. This enantioselectivity is not unexpected for a carrier-mediated process, as opposed to passive diffusion, which typically does not discriminate between enantiomers. nih.govresearchgate.net
Comparative Uptake Kinetics of D- and L-Folic Acid Analogs
The stereoselective transport by PCFT results in starkly different pharmacokinetic profiles for D- and L-folate analogs. In vivo studies in both dogs and humans have confirmed the poor absorption of the D-enantiomer of aminopterin. Following oral administration, the maximum plasma concentration (Cmax) and total exposure (AUC) of d-AMT were found to be substantially lower than those of l-AMT. nih.gov
Table 1: Comparative In Vivo Absorption of L- and D-Aminopterin in Humans
| Enantiomer | Dose (mg) | Mean Cmax (ng/mL) | Mean AUC (ng·h/mL) |
| L-Aminopterin | 0.175 | 3.5 | 6.1 |
| D-Aminopterin | 0.075 | < 0.2 (Below quantification limit) | < 0.8 (Below quantification limit) |
Data derived from a study on patients with psoriasis, illustrating the significantly lower systemic exposure to the D-enantiomer compared to the L-enantiomer after oral administration of a combined l/d-AMT formulation. nih.gov
Differential Recognition by Enzymatic Systems and Metabolic Pathways
Beyond transport, the stereochemistry of folic acid is critical for its interaction with the enzymes that drive one-carbon metabolism. The active sites of these enzymes have evolved to be highly specific for the natural L-isomer of folate derivatives.
Stereospecificity of Folate-Dependent Enzymes (e.g., Dihydrofolate Reductase, Thymidylate Synthase)
Dihydrofolate Reductase (DHFR): This essential enzyme catalyzes the reduction of folic acid to dihydrofolate (DHF) and subsequently to the biologically active tetrahydrofolate (THF). drugbank.com DHFR exhibits a high degree of stereospecificity. The reduction reaction itself is stereospecific, involving the transfer of a hydrogen from NADPH to a specific face of the pteridine (B1203161) ring system. psu.edursc.org Studies on inhibitors like methotrexate (B535133), a close analog of folic acid, show that the enzyme's potency is highly dependent on the stereochemistry of the glutamate (B1630785) side chain. The L-glutamate isomer of methotrexate is approximately 10-fold more potent as a DHFR inhibitor than its corresponding D-glutamate analog. diva-portal.org This indicates a strict requirement for the L-configuration at the glutamate moiety for effective binding in the active site.
Thymidylate Synthase (TS): TS is responsible for the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. nih.gov This enzyme also demonstrates clear stereospecificity. Interestingly, this specificity can be divergent between species. For example, studies on chiral antifolate inhibitors revealed that human thymidylate synthase (hTS) preferentially binds the R-enantiomer of a specific inhibitor, whereas the enzyme from the parasite Cryptosporidium hominis (ChTS) shows a strong preference for the S-enantiomer. nih.gov This highlights the precise, three-dimensional architecture of the enzyme's active site that has evolved to recognize specific stereochemical configurations.
Table 2: Stereospecific Inhibition of Human and C. hominis Thymidylate Synthase
| Inhibitor | Target Enzyme | IC50 (μM) | Stereopreference |
| S-enantiomer (Compound 1) | Human TS | 1.8 ± 0.3 | - |
| R-enantiomer (Compound 2) | Human TS | 0.6 ± 0.2 | 3-fold for R |
| S-enantiomer (Compound 1) | C. hominis TS | 0.38 ± 0.04 | - |
| R-enantiomer (Compound 2) | C. hominis TS | 9.8 ± 0.6 | 26-fold for S |
Data adapted from a study on divergent stereospecificity of thymidylate synthase, showing the half-maximal inhibitory concentration (IC50) for a pair of enantiomeric inhibitors against the human and parasite enzymes. nih.gov
Impact of D-Isomers on One-Carbon Metabolism Pathways (e.g., in vitro cellular studies)
Folate-mediated one-carbon metabolism is a network of interconnected biochemical reactions essential for the synthesis of nucleotides (for DNA and RNA) and for methylation reactions. nih.govnih.gov Given that D-Folic Acid is poorly transported into cells via PCFT and is a poor substrate for key enzymes like DHFR, it is not expected to be efficiently integrated into this central metabolic pathway. The initial, rate-limiting reduction of folic acid to THF by DHFR is a prerequisite for its participation as a coenzyme. wikipedia.org The inability of the D-isomer to serve as an effective substrate for DHFR means it cannot be converted into the active THF form required to carry one-carbon units. Consequently, this compound is unlikely to contribute to or significantly impact the downstream pathways of one-carbon metabolism, such as DNA synthesis and methylation cycles. Cellular studies investigating the metabolic fate of folates have focused on the biologically relevant L-isomers, and there is a lack of evidence to suggest that this compound participates in these pathways. flinders.edu.au
Molecular Basis of Enantiomeric Discrimination in Enzyme-Substrate Binding
The ability of enzymes to discriminate between enantiomers is rooted in the chiral nature of their active sites, which creates a specific three-dimensional environment for substrate binding. scitechnol.com
For Dihydrofolate Reductase , the crystal structure of L-Folic Acid shows it adopts an extended conformation. nih.gov However, this conformation is rotated by approximately 180 degrees relative to the orientation of the inhibitor methotrexate when it is bound to DHFR. This suggests that significant conformational arrangements are necessary for binding, and the precise geometry of the L-glutamate tail is critical for these interactions. More complex mechanisms of discrimination have also been observed. In Staphylococcus aureus DHFR, different enantiomers of certain inhibitors can selectively bind along with different isomers of the NADPH cofactor, a phenomenon termed "chiral evasion," where the enzyme exploits the chirality of its cofactor to evade inhibition. biorxiv.orgbiorxiv.orgresearchgate.net
For Thymidylate Synthase , crystallographic studies have provided direct insight into the basis of its stereospecificity. The differential binding of enantiomers is determined by specific interactions within the active site. For instance, in human TS, an R-enantiomer of an inhibitor was able to form an additional hydrogen bond between its glutamate moiety and an active site residue (K77), an interaction the S-enantiomer could not make. nih.gov This single additional point of contact contributes to the threefold greater potency of the R-enantiomer, illustrating how subtle differences in stereochemistry are translated into significant differences in binding affinity and biological activity.
Chiral Recognition in Supramolecular Assemblies Involving Folic Acid Derivatives
The intrinsic chirality of folic acid, originating from the L-glutamic acid portion of its structure, serves as a fundamental building block for the creation of complex, higher-order chiral supramolecular structures. google.com The study of its diastereomer, this compound, and derivatives thereof, provides critical mechanistic insights into how molecular-level stereochemistry is translated and amplified in non-covalent assemblies. This chiral recognition is pivotal in the self-assembly process, dictating the handedness and morphology of the resulting supramolecular architectures.
The primary mechanism for the self-assembly of folic acid and its derivatives involves the formation of disk-like tetramers. These are established through robust intermolecular hydrogen bonds between the pterin (B48896) rings of four separate molecules. nih.govbdu.ac.in Following the formation of these primary units, the tetramers stack upon one another through π-π stacking interactions, leading to the formation of extended, chiral columnar structures or nanofibers. nih.govresearchgate.netpku.edu.cn
The transfer of chirality from the molecular level to the supramolecular level is a hierarchical process. nih.gov Research using folic acid derivatives appended with dendritic oligo(L- or D-glutamic acid) moieties has demonstrated this principle effectively. In these systems, the inherent chirality of the oligo(glutamic acid) segment dictates the helical direction of the entire columnar assembly.
The formation and stability of these chiral assemblies are also influenced by environmental conditions. In relatively polar solvents like chloroform, folic acid derivatives tend to form non-chiral structures. nih.gov However, the introduction of alkali metal salts, such as sodium triflate, can induce the formation of chiral columnar assemblies. nih.gov Alternatively, using an apolar solvent can also promote the formation of chiral columns by enhancing lipophilic interactions and promoting nanophase segregation. nih.gov
Research Findings on Chiral Induction by Folic Acid Derivatives
| Folic Acid Derivative | Condition | Supramolecular Structure | Chirality/Helicity |
| Oligo(L-glutamic acid) derivative | With sodium triflate | Chiral columnar assemblies | Specific helicity induced |
| Oligo(D-glutamic acid) derivative (Enantiomer) | With sodium triflate | Chiral columnar assemblies | Reversed helicity compared to L-form |
| Diastereomer | With sodium triflate | Non-chiral assemblies | No induced helicity observed |
| Oligo(glutamic acid) derivatives | Apolar solvent (dodecane) | Chiral columnar assemblies | Chirality induced by lipophilic interactions |
Table based on findings from studies on the self-assembly of folic acid derivatives. nih.gov
Beyond self-assembly into columns, chiral recognition involving folic acid is evident in other supramolecular contexts. For instance, salts of folic acid, such as dipotassium (B57713) folate, can self-assemble in water to form a lyotropic liquid crystalline phase composed of chiral columnar structures. researchgate.netmdpi.com These ordered phases are capable of acting as chiral-aligning media for the enantiodiscrimination of other organic molecules. researchgate.net
Furthermore, the chirality of folic acid assemblies can be transcribed onto other materials. Supramolecularly templated mesoporous silica (B1680970) prepared with folic acid (designated NFM-1) demonstrates chiral selectivity, highlighting a method for transferring chirality from a biological molecule to a functional inorganic material. nih.gov Intriguingly, these folic acid-templated materials show opposite enantiomeric selectivity compared to materials templated with guanosine (B1672433) monophosphate, underscoring the specific nature of the templated chiral recognition sites. nih.gov Chiral recognition also occurs in host-guest systems, such as the noncovalent association of folic acid with chiral cyclodextrins, where complex stability is dependent on the size of the host's chiral cavity. acs.org
Comparative Biochemical and Cellular Studies of D Folic Acid Vs. L Folic Acid
Differential Interactions with Cellular Receptors and Binding Proteins
The cellular uptake and physiological response to folates are mediated by specific proteins that exhibit a high degree of stereoselectivity. The primary players in this process are folate receptors (FRs), the reduced folate carrier (RFC), and the proton-coupled folate transporter (PCFT).
Folate receptors, particularly FRα and FRβ, are high-affinity binders of folic acid. mdpi.comnih.gov These receptors are glycoproteins anchored to the cell membrane and internalize their ligand via endocytosis. mdpi.com Research has shown that these receptors have a much higher affinity for the natural L-isomer of folic acid compared to the D-isomer. The specific three-dimensional conformation of L-folic acid allows for optimal interaction with the binding pocket of the folate receptor. nih.gov The pteroate moiety of the folate molecule is buried deep within the receptor, while the glutamate (B1630785) portion remains more exposed, a configuration that is crucial for high-affinity binding. nih.gov The unnatural stereochemistry of D-folic acid would likely lead to steric hindrance and a suboptimal fit within the receptor's binding site, resulting in significantly lower binding affinity.
The reduced folate carrier (RFC) is a major transport system for folates in most tissues, operating optimally at neutral pH. wikipedia.org Unlike folate receptors, RFC has a lower affinity for folic acid but a higher affinity for reduced folates like 5-methyltetrahydrofolate. wikipedia.org The proton-coupled folate transporter (PCFT) is another key transporter, particularly in the intestine, and functions optimally at an acidic pH. mdpi.comwikipedia.org It has a high affinity for folic acid. researchgate.net While detailed comparative studies on the interaction of pure this compound with RFC and PCFT are limited, the inherent stereospecificity of protein-ligand interactions suggests that this compound would be a poor substrate for these transporters compared to L-folic acid.
Dihydrofolate reductase (DHFR) is a critical intracellular enzyme that converts folic acid into its biologically active form, tetrahydrofolic acid. wikipedia.orgdrugbank.com This enzymatic reduction is a vital step for one-carbon metabolism. DHFR exhibits a high degree of substrate specificity. Studies on related antifolate drugs, which are structurally similar to folic acid, have demonstrated that even minor structural changes can dramatically alter binding affinity and inhibitory potential. pnas.org It is therefore highly probable that DHFR would have a significantly lower affinity for this compound, rendering it an inefficient substrate for the enzyme. This would consequently impair the conversion of this compound into a usable cofactor for cellular processes.
The following table summarizes the differential interactions of D- and L-folic acid with key cellular proteins.
| Protein | L-Folic Acid Interaction | Putative this compound Interaction |
| Folate Receptors (FRα, FRβ) | High-affinity binding, leading to receptor-mediated endocytosis. mdpi.comnih.gov | Significantly lower binding affinity due to stereochemical mismatch. |
| Reduced Folate Carrier (RFC) | Lower affinity transport, especially for reduced folates. wikipedia.org | Likely a poor substrate for transport. |
| Proton-Coupled Folate Transporter (PCFT) | High-affinity transport at acidic pH. mdpi.comresearchgate.net | Likely a poor substrate for transport. |
| Dihydrofolate Reductase (DHFR) | Efficiently reduced to tetrahydrofolic acid. wikipedia.orgdrugbank.com | Inefficient substrate, leading to impaired metabolic activation. |
Impact on Cellular Processes in vitro (excluding proliferation for clinical relevance avoidance)
The differential interactions of D- and L-folic acid at the molecular level translate into distinct effects on cellular processes. In vitro studies, while not focused on this compound specifically, highlight the critical role of L-folic acid in fundamental cellular activities. Folate is essential for the synthesis of nucleotides (purines and thymidylate) and for the methylation of DNA, RNA, and proteins. wikipedia.orgdrugbank.com
Given that this compound is poorly recognized by cellular uptake systems and is an inefficient substrate for DHFR, its ability to support these vital cellular processes is expected to be negligible compared to L-folic acid. In an in vitro setting, cells cultured in a medium where this compound is the sole folate source would likely exhibit signs of folate deficiency. This would manifest as impaired DNA synthesis and repair, and altered methylation patterns, which can influence gene expression. mdpi.comnih.gov
For instance, folate deficiency has been shown to impact cellular migration and lead to metabolic reprogramming. nih.gov While these studies used folate restriction rather than this compound substitution, the biochemical consequences would be similar due to the inability of the cell to utilize the D-isomer.
The table below outlines the expected differential impact of D- and L-folic acid on key in vitro cellular processes.
| Cellular Process | L-Folic Acid | Putative this compound |
| Nucleotide Synthesis | Essential cofactor for the synthesis of purines and thymidylate. drugbank.com | Inability to act as a cofactor, leading to impaired synthesis. |
| DNA Methylation | Supports the provision of methyl groups for DNA methylation. mdpi.com | Inability to participate in one-carbon metabolism, leading to altered methylation. |
| Amino Acid Metabolism | Involved in the interconversion of amino acids, such as serine to glycine. sigmaaldrich.com | No significant role in amino acid metabolism. |
| Cellular Migration | Folate levels can influence cellular migration capabilities. nih.gov | Unlikely to support normal cellular migration due to metabolic inactivity. |
Stereochemical Influences on Subcellular Localization and Distribution (non-human, non-clinical)
The stereochemistry of a molecule can significantly influence its transport across cellular and organellar membranes, ultimately affecting its subcellular distribution. For folic acid, its active forms are compartmentalized within the cell, with distinct pools in the cytoplasm and mitochondria. annualreviews.org This compartmentalization is crucial for the regulation of one-carbon metabolism.
The transport of folates into mitochondria is a regulated process. The different forms of folate cofactors are not evenly distributed between the cytoplasm and mitochondria. For example, in rat liver, mitochondria contain a higher proportion of tetrahydrofolate (THF) and 10-formyl-THF compared to the cytoplasm, which is rich in 5-methyl-THF. annualreviews.org
Given the stereospecificity of transport proteins, it is highly improbable that this compound would be actively transported into subcellular compartments like mitochondria. Even if some passive diffusion were to occur, its inability to be metabolized by DHFR would prevent it from being converted into the tetrahydrofolate derivatives that are typically found and utilized within these organelles.
Studies using fluorescently labeled molecules have shown that even subtle changes to a molecule can alter its subcellular localization. researchgate.net While direct studies on the subcellular distribution of this compound are not available, it can be inferred from the principles of stereospecific transport and metabolism that this compound would likely remain in the cytoplasm, unable to participate in the specific metabolic pathways of organelles.
The following table summarizes the expected subcellular distribution based on stereochemistry.
| Subcellular Compartment | L-Folic Acid Derivatives (e.g., THF) | Putative this compound |
| Cytoplasm | Present and active in one-carbon metabolism. annualreviews.org | May be present if it enters the cell, but metabolically inert. |
| Mitochondria | Actively transported and utilized in mitochondrial one-carbon metabolism. annualreviews.org | Unlikely to be transported into mitochondria. |
| Nucleus | Required for nucleotide synthesis for DNA replication and repair. | No direct role due to metabolic inactivity. |
Emerging Research Frontiers and Methodological Advancements for D Folic Acid
Development of Novel Chiral Probes and Sensors for D-Folic Acid Recognition
The ability to distinguish between the enantiomers of folic acid is crucial for understanding the specific effects of the D-isomer. Recent advancements have led to the development of innovative chiral probes and sensors with high sensitivity and selectivity for this compound.
A notable development involves the use of chiral carbon quantum dots (CDs) encapsulated within metal-organic frameworks (MOFs). acs.orguniroma1.it Specifically, chiral CDs loaded into a zeolitic imidazolate framework-8 (ZIF-8) have been shown to act as a "turn-on" fluorescent probe for both D- and L-folic acid. acs.org This composite material, CCQDs/ZIF-8, exhibits a significantly higher binding affinity for this compound, with a binding constant (KBH) of 9.82 × 104 M–1 and a low detection limit of 0.31 μM. acs.org In contrast, the affinity for L-folic acid is lower, with a KBH of 2.99 × 104 M–1 and a detection limit of 4.36 μM. acs.org This demonstrates an enantioselective identification capability with a KD/KL ratio of 3.28. acs.org
Another approach utilizes D-penicillamine (DPA) stabilized Ag/Cu alloy nanoclusters (DPA@Ag/Cu NCs) as a fluorescent sensor. nih.gov The fluorescence of these nanoclusters is quenched upon the addition of folic acid, and this quenching effect shows a linear relationship with folic acid concentration over a wide range. nih.gov Other nanomaterials, such as those based on cadmium telluride/cadmium sulfide (B99878) (CdTe/CdS) quantum dots conjugated with chiral folic acid, have also been explored for their chiral recognition properties, particularly in the context of interactions with cancer cells. nih.gov
These novel sensors offer significant improvements in sensitivity, selectivity, and speed for the detection and quantification of this compound, paving the way for more accurate research into its biological interactions.
Table 1: Performance of Novel Chiral Sensors for Folic Acid Enantiomers
| Sensor Material | Target Enantiomer | Binding Constant (KBH) | Detection Limit (LOD) | Enantioselectivity (KD/KL) |
|---|---|---|---|---|
| CCQDs/ZIF-8 | This compound | 9.82 × 104 M–1 | 0.31 μM | 3.28 |
| CCQDs/ZIF-8 | L-Folic Acid | 2.99 × 104 M–1 | 4.36 μM |
Role of this compound in Non-Mammalian Biological Systems (e.g., microbial metabolism if applicable to the D-isomer specifically)
While mammalian systems exclusively utilize the L-isomer of folate, the role of this compound in non-mammalian biological systems, particularly in microbial metabolism, is an area of growing interest. Many microorganisms can synthesize their own folate, and some possess transport systems for folate precursors. nih.govmdpi.commdpi.com
Research using the model organism Caenorhabditis elegans and its bacterial food source, Escherichia coli, has shown that folic acid instability and bacterial metabolism are interconnected and can impact the host's health. biorxiv.org Folic acid can break down into para-aminobenzoic acid-glutamate (PABA-glu), which can be taken up by E. coli and used for folate synthesis. biorxiv.org This bacterial folate synthesis, in turn, affects the development and lifespan of C. elegans. biorxiv.org
The antimicrobial drug class, sulfonamides, functions by inhibiting dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in microbes but absent in mammals. radiopaedia.org This highlights the distinct folate metabolic pathways in bacteria that could potentially interact with this compound or its breakdown products.
While direct studies on the specific metabolism or transport of this compound by microorganisms are not abundant, the existing knowledge of microbial folate pathways suggests that the D-isomer could potentially interfere with or be utilized by certain bacterial enzymes or transporters. Further research is needed to elucidate the specific interactions of this compound within these microbial systems.
Future Directions in Enantiomeric Purity Assessment in Research Materials
Ensuring the enantiomeric purity of folic acid used in research is critical for obtaining accurate and reproducible results. The presence of the D-isomer in a preparation intended to be pure L-folic acid can lead to confounding experimental outcomes. Therefore, the development of robust and efficient methods for assessing enantiomeric excess is a key future direction.
Several techniques are available for determining enantiomeric excess, including polarimetry, gas chromatography (GC), and high-performance liquid chromatography (HPLC) using chiral stationary phases. ic.ac.uknih.gov Enantioselective HPLC methods have been successfully developed and validated for the analysis of chiral precursors in folic acid synthesis and for determining the enantiomeric purity of related compounds like methotrexate (B535133). nih.govnih.gov These methods can resolve enantiomers with high efficiency and sensitivity, allowing for the quantification of even small amounts of the undesired enantiomer. nih.govnih.gov
Novel approaches are also emerging, such as those based on luminescence spectroscopy and mass spectrometry. google.comucdavis.edu For instance, methods involving the measurement of luminescence spectra of chiral compounds, sometimes with the aid of fluorescent probes, can be used to determine enantiomeric composition. google.com Mass spectrometry-based methods can determine enantiomeric excess by observing the differential rates of gas-phase ion/molecule reactions of chiral complexes. ucdavis.edu
Future efforts in this area will likely focus on developing even faster, more sensitive, and higher-throughput methods for enantiomeric purity assessment. This will be crucial for quality control of research materials and for advancing our understanding of the distinct biological roles of D- and L-folic acid. The use of exciton-coupled circular dichroism (ECCD) is another promising technique that allows for the rapid determination of enantiomeric excess and absolute configuration of chiral molecules. nih.gov
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-Folic Acid |
| Folic Acid |
| para-Aminobenzoic Acid (PABA) |
| PABA-glutamate (PABA-glu) |
| Methotrexate |
| D-penicillamine (DPA) |
| Tetrahydrofolate (THF) |
| 5-methyl-THF (5-MTHF) |
| 10-formyl-THF |
| N-formylmethionine |
| Dihydrofolate |
| Glutamic Acid |
| Pterin (B48896) |
| Choline |
| Creatine |
| Epinephrine |
| Glycine |
| Serine |
| Histidine |
| Methionine |
| Homocysteine |
| Purine |
| Pyrimidine |
| Adenosine |
| Guanine |
| Thymine |
| D-Lysine |
| L-Lysine |
| L-Cysteine |
| Citric Acid |
| Nitrofurazone |
| Valine |
| Leucine |
| Isoleucine |
| Threonine |
| Phenylalanine |
| Tryptophan |
| Aspartic Acid |
| Proline |
| Cysteine |
| BINOL |
| L-aspartic acid |
| D-aspartic acid |
| L-proline |
| D-proline |
| L-tartaric acid |
| D-tartaric acid |
| L-malic acid |
| D-malic acid |
| L-lactic acid |
| N-acetyl-L-cysteine |
| N-acetyl-L-aspartic acid |
| Camphorsulfonic acid |
| Tartaric acid |
| Mandelic acid |
| Lactic acid |
| (+) or (-) α-methylbenzylamine |
| D-penicillamine |
| N-propylamine |
| 9-anthraldehyde |
| Gd-DTPA |
| Ethylene diamine |
| T24 cells |
| MCF-7 cells |
| Caspase-9 |
| Caspase-3 |
| α-helical structures |
| Penicillamine-gold nanoparticles |
| Au-Cu9S5 nanoparticles |
| Ag2S nanoparticles |
| Upconverting nanoparticles |
| Undecagold cluster compounds |
| Au2X2 (BINAP) |
| Polyethyleneglycol (PEG) |
| Zinc ions |
| Reactive oxygen species (ROS) |
| 2-benzoylfuran |
| Aromatic unit |
| Chiral carbo-nanotweezer particles |
| NIR-II fluorescent Ag2S QDs |
| CdSe NCs |
| Meso-tartaric acid |
| Ovalbumin |
| Papain-AgNPs |
| MoS2 quantum dots |
| Cysteamine-modified gold nanoparticles |
| Zirconia |
| Anthracene- d - and l -phenylalanine compounds |
| Tocopherols |
| Tocotrienols |
| Chirobiotic T |
| Chiracel OJ |
| Human serum albumin |
| Copper(II) host (1) |
| (R)-PCA |
| (S)-PCA |
| (R)-PBA |
| (S)-PBA |
| (R)-PPA |
| (S)-PPA |
| Dolutegravir (DTG) |
| Dopaminergic TH+ neurons |
| Spinal motor neurons |
| Mechanosensory system |
| Diencephalon–spinal tract |
| Dihydrofolate reductase |
| Thymidylate synthase |
| Reduced folate carrier (RFC) |
| Proton-coupled folate transporter (PCFT) |
| GlpT |
| LacY |
| Asn47 |
| Asn139 |
| Asn179 |
| N-acetylglucosamine |
| ARG8 |
| THR9 |
| THR214 |
| LEU215 |
| ARG103 |
| TRP102 |
| SER101 |
| GLN100 |
| Gd-DTPA-folate |
| Asp81 |
| Glu271 |
| Tyr313 |
| Ala532 |
| Gln488 |
| Asp530 |
| Ser311 |
| Arg490 |
| Lys499 |
| FolD |
| Fhs |
| AbgT |
| AbgA/B |
| gcp-2.1 |
| pabA |
| Dihydropteroate synthetase |
| Folate receptor alpha (FRα) |
| Folate receptor beta (FRβ) |
| Folate receptor gamma (FRγ) |
| Folate receptor delta (FRδ) |
| Telomerase reverse transcriptase (TERT) |
| Dihydropteroate synthetase (DHPS) |
| Dihydrofolate reductase-thymidylate synthase (DHFR-TS) |
| Pyrimethamine |
| Primaquine |
| Pentamidine |
| Chloroquine |
| Artemisinin |
| Sulfadoxine |
| Beta-cyclodextrin (βCD) |
| Staphylococcal nuclease (SNase) |
| Mitochondrial ADP/ATP carrier (AAC) |
| Rhodamine |
| P-glycoprotein |
| CTP |
| GTP |
| UTP |
| Methacrylic acid (MAA) |
| Ethylene glycol dimethacrylic acid (EGDMA) |
| Graphite powder |
| Paraffin oil |
| Poly(amidoamine) dendrimers (PAMAM) |
| Binaphthyl-Amine (BINAM) |
| L-configuration of lysine |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing D-Folic Acid stability under varying physiological conditions?
- Methodological Answer : Stability studies should employ high-performance liquid chromatography (HPLC) with UV detection to quantify degradation products. Protocols must specify buffer composition (e.g., phosphate buffer at pH 7.4 for simulating blood), temperature control (±0.5°C), and light exposure limits. Accelerated stability testing at elevated temperatures (40°C, 75% RH) can predict shelf-life, but validation in biological matrices (e.g., plasma) is critical .
- Key Considerations : Include negative controls (e.g., heat-denatured enzyme samples) to distinguish chemical degradation from enzymatic breakdown. Reference ICH Q1A guidelines for repeatability criteria.
Q. How to design a controlled study evaluating this compound bioavailability in mammalian models?
- Methodological Answer : Use a crossover design with paired sampling (plasma and tissue homogenates) to minimize inter-subject variability. Administer isotopically labeled this compound (e.g., ¹³C-folate) to track absorption kinetics via mass spectrometry. Ensure diets are folate-restricted for 2 weeks pre-trial to establish baseline depletion .
- Data Analysis : Calculate area under the curve (AUC) for plasma concentration vs. time and compare using ANOVA with post-hoc Tukey tests. Account for enterohepatic recirculation effects via bile duct-cannulated subgroups.
Advanced Research Questions
Q. How to resolve contradictions in this compound's efficacy across genetically diverse populations?
- Methodological Answer : Conduct genome-wide association studies (GWAS) to identify SNPs in folate transporters (e.g., RFC1, PCFT) or metabolic enzymes (DHFR, MTHFR). Stratify clinical data by genotype and apply multivariate regression to isolate gene-nutrient interactions. For example, MTHFR C677T polymorphism carriers may require higher this compound doses to overcome reduced 5-MTHF synthesis .
- Conflict Resolution : Use Mendelian randomization to distinguish causal effects from confounding variables. Meta-analyze cohorts with differing ethnic backgrounds, adjusting for folate fortification policies .
Q. What novel synthesis methods address this compound's photolability and oxidative degradation?
- Methodological Answer : Develop nanoencapsulation strategies (e.g., liposomes or PLGA nanoparticles) with antioxidants (ascorbate or α-tocopherol). Characterize encapsulation efficiency via dialysis and validate stability under UV-Vis irradiation (λ = 365 nm). Compare release kinetics in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) .
- Innovation Check : Use X-ray photoelectron spectroscopy (XPS) to confirm surface functionalization and assess oxidative damage post-synthesis.
Q. How to analyze this compound's epigenetic effects using multi-omics technologies?
- Methodological Answer : Integrate DNA methylome profiling (via bisulfite sequencing) with transcriptomic (RNA-seq) and metabolomic (LC-MS) data from treated cell lines. Apply pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify folate-dependent pathways (e.g., one-carbon metabolism). Validate findings with CRISPR-Cas9 knockout models of DNMT or TET enzymes .
- Data Integration : Use weighted gene co-expression network analysis (WGCNA) to cluster genes/metabolites influenced by this compound. Adjust for batch effects and technical variability using ComBat or SVA algorithms.
Data Contradiction Analysis Framework
Q. How to address discrepancies between in vitro and in vivo studies on this compound's neuroprotective effects?
- Step 1 : Reconcile dosing regimens—account for bioavailability differences (e.g., in vitro doses often exceed physiological plasma concentrations).
- Step 2 : Perform species-specific pharmacokinetic modeling (e.g., allometric scaling from rodents to humans) to adjust for metabolic rate variations.
- Step 3 : Use microdialysis in animal models to measure real-time folate levels in cerebrospinal fluid (CSF) and correlate with neurobehavioral outcomes .
Tables for Quick Reference
| Parameter | Recommended Method | Reference Standard |
|---|---|---|
| Stability Testing | HPLC-UV (ICH Q1A) | USP <621> Chromatography |
| Bioavailability | Isotope-Labeled LC-MS/MS | FDA Bioanalytical Guidelines |
| Epigenetic Analysis | Reduced Representation BS-Seq | ENCODE Methylation Standards |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
